(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
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Description
(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a useful research compound. Its molecular formula is C21H17N3O3 and its molecular weight is 359.385. The purity is usually 95%.
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Biological Activity
(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C21H17N3O3
- Molecular Weight : 359.4 g/mol
- CAS Number : 2035007-81-7
Research indicates that compounds with similar structural motifs exhibit various biological activities through several mechanisms:
- Inhibition of Nucleic Acid and Protein Synthesis : Alkaloids often interfere with nucleic acid synthesis and protein production in bacterial cells. This mechanism is crucial for the antibacterial activity observed in related compounds, as they can disrupt DNA replication and RNA transcription .
- Effects on Cell Membrane Permeability : Many compounds influence the permeability of bacterial cell membranes, leading to cell lysis and death. This is particularly relevant in the context of antibacterial activity against Gram-positive and Gram-negative bacteria .
- Interaction with Metalloenzymes : The bipyridine moiety can coordinate with metal ions, modulating the activity of metalloenzymes involved in various biochemical pathways.
Antimicrobial Activity
The compound's antimicrobial properties have been investigated through various studies:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 75 µg/mL |
Escherichia coli | <125 µg/mL |
Pseudomonas aeruginosa | 150 µg/mL |
Bacillus subtilis | 125 µg/mL |
Enterococcus faecalis | 125 µg/mL |
These results indicate significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to antibacterial effects, preliminary studies suggest potential antifungal properties. Compounds structurally similar to this compound have shown efficacy against fungal strains such as Candida albicans, although specific data on this compound is limited.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Case Study on Anticancer Activity : A study demonstrated that derivatives of bipyridine exhibited potent anticancer effects by inhibiting cell proliferation in lung cancer and breast cancer cell lines. The mechanism involved blocking key signaling pathways essential for tumor growth .
- Antimicrobial Efficacy in Clinical Settings : Clinical trials have evaluated the effectiveness of similar compounds against resistant bacterial strains in hospital settings, showing promising results in reducing infection rates among patients with multi-drug resistant infections .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-21(6-4-15-3-5-19-20(11-15)27-14-26-19)24-12-16-7-9-23-18(10-16)17-2-1-8-22-13-17/h1-11,13H,12,14H2,(H,24,25)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBILEYMTLCNWHU-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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